molecular formula C7H10N4O3 B2506049 N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide CAS No. 1245771-58-7

N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide

Cat. No. B2506049
CAS RN: 1245771-58-7
M. Wt: 198.182
InChI Key: NUBDIURWXQYLBP-UHFFFAOYSA-N
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Description

“N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide” is a chemical compound that belongs to the pyrazole family . Pyrazoles are a class of organic compounds with a five-membered aromatic ring, which includes two nitrogen atoms and three carbon atoms . They are known for their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .


Synthesis Analysis

The synthesis of pyrazoles involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . For instance, a silver-mediated [3 + 2] cycloaddition of N-isocyanoiminotriphenylphosphorane as “CNN” building block to terminal alkynes provides pyrazoles . One-pot condensations of ketones, aldehydes and hydrazine monohydrochloride readily formed pyrazoline intermediates under mild conditions .


Molecular Structure Analysis

The molecular structure of “this compound” is characterized by a five-membered aromatic ring, which includes two nitrogen atoms and three carbon atoms . The SMILES string for this compound is [O-]N+=O)N(CC)N=C1)=O .


Chemical Reactions Analysis

Pyrazoles undergo various chemical reactions. For example, a phosphine-free [3+2] cycloaddition reaction of dialkyl azodicarboxylates with substituted propargylamines provides functionalized pyrazoles in good yields and high selectivity at room temperature . A mild and convenient Cu-catalyzed aerobic oxidative cyclization of β,γ-unsaturated hydrazones provides a broad range of pyrazole derivatives .

Scientific Research Applications

Agricultural Use and Biological Activity

The chemical N-ethyl-1-methyl-4-nitro-1H-pyrazole-5-carboxamide and its derivatives have shown notable biological activity, particularly in the agricultural sector. For instance, a study synthesized a series of bis-pyrazole compounds, showcasing some of them to possess significant inactivation effects against the Tobacco Mosaic Virus (TMV), highlighting their potential as fungicides or antiviral agents in agriculture (Zhang et al., 2012). Additionally, a series of 3-(trifluoromethyl)-1H-pyrazole-4-carboxamide compounds were prepared, demonstrating weak fungicidal activity but good nematocidal activity against Meloidogyne incognita, a type of nematode, signifying their potential use in protecting crops from nematode damage (Zhao et al., 2017).

Medical Imaging and Diagnostics

In the medical field, this compound derivatives have been explored for their potential in imaging and diagnostics. A study developed a novel pyrazole carboxamide derivative intended as a PET (Positron Emission Tomography) imaging agent for the IRAK4 enzyme in neuroinflammation, indicating its utility in medical imaging and potentially aiding in the diagnosis of neuroinflammatory conditions (Wang et al., 2018).

Chemical Synthesis and Industrial Applications

Furthermore, these compounds have been utilized in chemical synthesis and industrial applications. A study reported the synthesis of [18F]SU11248, a compound derived from this compound, intended as a PET tracer for imaging cancer tyrosine kinase, which could have implications in the diagnosis and monitoring of cancer (Wang et al., 2005). Additionally, compounds synthesized from this chemical have been studied for their interaction with biological macromolecules and cancer cells, suggesting their potential applications in studying biological systems and developing new therapies (Yu et al., 2017).

Future Directions

The future directions of pyrazole research involve the development of novel strategies and wide applications of the pyrazole scaffold . The increasing popularity of pyrazoles in several fields of science is due to their frequent use as scaffolds in the synthesis of bioactive chemicals and reactions in various media .

properties

IUPAC Name

N-ethyl-2-methyl-4-nitropyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O3/c1-3-8-7(12)6-5(11(13)14)4-9-10(6)2/h4H,3H2,1-2H3,(H,8,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUBDIURWXQYLBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=NN1C)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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